Cas no 2171931-62-5 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a sterically hindered 2-methylpropanoic acid moiety and a flexible butanamido linker, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing sterically constrained residues or modifying peptide backbones, offering improved control over conformational properties. Its compatibility with standard SPPS protocols and stability under typical coupling conditions make it a reliable building block for advanced peptide engineering applications.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid structure
2171931-62-5 structure
Product name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
CAS No:2171931-62-5
MF:C23H26N2O5
Molecular Weight:410.462946414948
CID:6082501
PubChem ID:165576586

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
    • EN300-1538126
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
    • 2171931-62-5
    • インチ: 1S/C23H26N2O5/c1-23(2,21(27)28)25-20(26)12-7-13-24-22(29)30-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)
    • InChIKey: PPTSRVGXUXNTAA-UHFFFAOYSA-N
    • SMILES: O(C(NCCCC(NC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 410.18417193g/mol
  • 同位素质量: 410.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 613
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 2.8

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1538126-0.05g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1538126-5.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
5g
$9769.0 2023-06-05
Enamine
EN300-1538126-5000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
5000mg
$1614.0 2023-09-26
Enamine
EN300-1538126-2500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
2500mg
$1089.0 2023-09-26
Enamine
EN300-1538126-10000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
10000mg
$2393.0 2023-09-26
Enamine
EN300-1538126-100mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
100mg
$490.0 2023-09-26
Enamine
EN300-1538126-0.1g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1538126-0.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1538126-1.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
1g
$3368.0 2023-06-05
Enamine
EN300-1538126-0.25g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2171931-62-5
0.25g
$3099.0 2023-06-05

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 関連文献

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acidに関する追加情報

Introduction to 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid (CAS No. 2171931-62-5)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171931-62-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorene moiety linked to an amino group through a methoxycarbonyl intermediate. The presence of both amide and carboxylic acid functional groups makes it a versatile building block for the development of novel bioactive molecules.

The structural complexity of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid lends itself to diverse applications in medicinal chemistry. The fluorene ring, a well-known photophysical probe, has been extensively utilized in the development of fluorescent dyes and imaging agents. Its incorporation into this molecule not only enhances its utility as a synthetic intermediate but also opens up possibilities for applications in drug discovery and diagnostics.

In recent years, there has been a growing interest in the development of molecules that can modulate protein-protein interactions (PPIs) and enzyme activity. The amide and carboxylic acid functionalities in 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid provide multiple sites for chemical modification, allowing researchers to design molecules with specific binding affinities and selectivity. This has made it a valuable scaffold for the synthesis of inhibitors targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential as a precursor for the development of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The structural features of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid make it an ideal candidate for generating novel peptidomimetic analogs with enhanced pharmacokinetic properties.

Recent advancements in computational chemistry have further enhanced the utility of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly identify potential drug candidates based on their binding interactions with biological targets. The fluorene moiety, in particular, has been shown to interact favorably with certain protein pockets, making it an attractive feature for drug design.

The synthesis of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the methoxycarbonyl group serves as a protecting group for the amino function, allowing for subsequent modifications without interference from other reactive sites. This synthetic strategy underscores the importance of careful planning and execution in the preparation of complex molecules like this one.

In addition to its pharmaceutical applications, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid has potential uses in materials science. The fluorene ring exhibits excellent photostability and fluorescence properties, making it suitable for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability to modify its structure further extends its utility in creating novel materials with tailored properties.

The growing body of research on 2-4-(\textbf{CAS No. 2171931}\textbf{-62}\textbf{-5)} underscores its significance as a versatile chemical entity. Its unique structural features and functional groups make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to increase.

One particularly intriguing area of research involves the use of \textbf{fluorene-based compounds}\textbf{ } as tools for studying protein dynamics and conformational changes. The fluorescence properties of fluorene derivatives allow researchers to monitor changes in protein structure non-invasively using fluorescence spectroscopy techniques such as Förster resonance energy transfer (FRET). This capability has opened up new avenues for understanding biological processes at the molecular level.

The development of novel synthetic methodologies has also contributed significantly to the expanding applications of \textbf{CAS No.\ 2171931}\textbf{-62}\textbf{-5}\textbf{ }. Advances in catalytic asymmetric synthesis have enabled the efficient preparation of enantiomerically pure forms of this compound, which is crucial for applications in drug discovery where chirality plays a critical role in biological activity.

In conclusion,\textbf{ 2-\textbf{-4-(}(\\textbf{\textbf{9}}\textbf{H}-\\textbf{fluorene}-\\textbf{9}-\\textbf{yl})\\textbf{methoxycarbonyl})\\textbf{(}}\\textbf{\ \ \ \ \ \ \ \ \ \ \ \ \ \ \ \ }\\textbf{\ \ \ \ )}\\textbf{-}\\textbf{\ }\\textbf{\ }\\textbf{\ }\\textbf{a}}\\textbf{\ -}\\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \\ \

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